2-Cyclopropylisoindolin-5-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXUITQPIFGGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Cyclopropylisoindolin 5 Amine Analogues
Methodologies for SAR Analysis in Medicinal Chemistry
The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into effective drugs. numberanalytics.com This process involves a variety of experimental and computational methods to understand how a molecule's structure relates to its biological activity. numberanalytics.com
Experimental and Computational Approaches:
Experimental methods for SAR analysis often involve the synthesis and testing of a series of structurally related compounds. oncodesign-services.com By systematically modifying a lead compound and evaluating the biological activity of each new analogue, researchers can identify the structural features critical for the desired effect. numberanalytics.comoncodesign-services.com This can involve altering functional groups, optimizing stereochemistry, or employing a technique known as "scaffold hopping" to replace the core structure of a compound. numberanalytics.com
Computational approaches play an increasingly vital role in modern SAR analysis. oncodesign-services.com These methods include:
Molecular Modeling: This technique uses computer software to create and simulate three-dimensional models of molecules, which helps in understanding how they interact with their biological targets. oncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to predict the biological activity of a compound based on its structural properties. numberanalytics.com
Machine Learning: Algorithms can be employed to identify patterns within SAR data and predict the activity of novel compounds. numberanalytics.com
A common tool for organizing and analyzing SAR data is the R-group table. rsc.org This table displays the core structure of a series of analogues with labeled substitution sites, allowing for a systematic evaluation of how different R-groups at various positions affect the compound's potency. rsc.org The SAR Matrix (SARM) method is another valuable tool that systematically extracts and organizes compound series with well-defined structural relationships into a matrix format, where cells are color-coded by compound potency to visualize SAR information. nih.gov This method is particularly useful for identifying structurally related compound series and generating virtual candidate compounds. acs.org
Impact of the Isoindoline (B1297411) Core on Biological Activity
The isoindoline core is a significant heterocyclic scaffold found in numerous biologically active compounds and approved drugs. mdpi.com This bicyclic framework, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, serves as a crucial structural element for interaction with various biological targets. mdpi.comwisdomlib.org
Substituted isoindolines have demonstrated a wide spectrum of biological activities, including but not limited to: mdpi.com
Anticancer wisdomlib.orgresearchgate.net
Antimicrobial wisdomlib.orgresearchgate.net
Anti-inflammatory wisdomlib.org
Antiviral researchgate.net
The versatility of the isoindoline scaffold makes it a privileged structure in drug discovery. mdpi.comwisdomlib.org
Role of the Isoindoline Nitrogen Substitution
Systematic N-substitutions on the cytisine (B100878) piperidine (B6355638) ring, a molecule with a different but relevant nitrogen-containing ring system, have shown that both the size and the electron-withdrawing nature of the substituent affect the affinity of the derivatives. researchgate.net For instance, N-methylation of the piperidine ring in cytisine to form caulophylline leads to a significant decrease in affinity for α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), likely due to steric hindrance. researchgate.net Conversely, larger substitutions, such as a 3-ketobutyl group, can drastically increase affinity for the same receptor subtype. researchgate.net
In the context of isoindoline-1,3-dione derivatives, the substituent on the nitrogen is crucial for their interaction with biological targets like cyclooxygenase (COX). The introduction of a nitrogen atom, for example within a piperazine (B1678402) ring, can increase lipophilicity and enhance affinity for amino acids within the COX enzyme. mdpi.com The reactivity of the imide nitrogen's acidic proton allows for the introduction of various pharmacophores, which in turn dictates the therapeutic direction of the resulting derivatives. mdpi.com
Studies on indolin-2-one derivatives have also highlighted the importance of the N-substituent. A series of these compounds with piperazinylbutyl side chains attached to the amide nitrogen showed selectivity for D2-like dopamine (B1211576) receptors. nih.gov One particular derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated high affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov
Table 1: Impact of Isoindoline Nitrogen Substitution on Biological Activity
| Core Structure | Nitrogen Substituent | Biological Target/Activity | Effect | Reference |
| Cytisine | Methyl | α4β2 nAChR | Decreased affinity | researchgate.net |
| Cytisine | 3-ketobutyl | α4β2 nAChR | Increased affinity | researchgate.net |
| Isoindoline-1,3-dione | Piperazine-containing moiety | Cyclooxygenase (COX) | Increased lipophilicity and affinity | mdpi.com |
| Indolin-2-one | 4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl | Dopamine D4 receptor | High affinity and selectivity (Ki = 0.5 nM) | nih.gov |
Effects of Substituents on the Isoindoline Benzene Ring
Substituents on the benzene ring of the isoindoline core significantly modulate the biological activity of the resulting analogues. These effects are governed by the interplay of inductive and resonance (conjugative) effects of the substituents. libretexts.orglumenlearning.com
Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and often enhancing its interaction with biological targets. lumenlearning.com Conversely, electron-withdrawing groups, like a nitro group (-NO2), decrease the ring's reactivity. lumenlearning.com The position of the substituent also plays a crucial role in directing the molecule's interactions. ontosight.ai
In the context of isoindoline-1,3-dione derivatives designed as acetylcholinesterase (AChE) inhibitors, substitutions on the benzyl (B1604629) moiety attached to the isoindoline nitrogen did not show a significant effect on inhibitory activity, suggesting that the size of the substituent might be more important than its electronic properties in this specific case. nih.gov However, in other series, such as 1,5-diarylpyrazoles targeting cyclooxygenase-2 (COX-2), the substitution pattern on the aromatic rings is critical for optimizing interactions with the receptor surface. mdpi.com
Table 2: Influence of Benzene Ring Substituents on Biological Activity
| Core Scaffold | Substituent | Position | Effect on Activity | Reference |
| Benzene | Hydroxy (-OH), Methoxy (-OCH3) | Varies | Activating, increases reactivity | lumenlearning.com |
| Benzene | Nitro (-NO2) | Varies | Deactivating, decreases reactivity | lumenlearning.com |
| Isoindoline-1,3-dione | Substitutions on benzyl moiety | Varies | Size of substituent is important | nih.gov |
| 1,5-Diarylpyrazole | Varies | Ring B | Not optimized, requires further modification | mdpi.com |
Role of the Cyclopropyl (B3062369) Group in Modulating Ligand-Receptor Interactions
The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and influence electronic properties. ontosight.aiscientificupdate.com This three-membered carbon ring possesses unique structural features, including strained bond angles of approximately 60 degrees and C-C bonds with enhanced p-character. ontosight.aiwikipedia.orgnih.gov These characteristics contribute to its utility in drug design, where it can enhance potency, improve metabolic stability, and reduce off-target effects. nih.govhyphadiscovery.com
Stereochemical Influence of the Cyclopropyl Group
The stereochemistry of the cyclopropyl group can have a profound impact on the biological activity of a molecule. The rigid and planar nature of the cyclopropane (B1198618) ring allows for precise positioning of substituents, which can be critical for optimal interaction with a biological target.
The influence of stereochemistry is evident in various contexts. For instance, in peptidomimetics, the conformation of substituents on a cyclopropane ring can be restricted, leading to preferential conformers that may have higher binding affinity. researchgate.net This stereochemical control is crucial for mimicking the bioactive conformations of peptides. researchgate.net
Furthermore, the absolute configuration of a molecule containing a cyclopropyl group can be the determining factor for its biological activity. In the case of some penicillin analogues, the specific stereochemistry of a carboxy group was found to be identical to that in penicillins, which was essential for their activity. drugdesign.org
Conformational Restriction and its Implications for Target Binding
A key advantage of incorporating a cyclopropyl group into a molecule is the conformational restriction it imposes. nih.gov By reducing the flexibility of a ligand, the entropic penalty associated with the ligand adopting its bioactive conformation for binding to a receptor is minimized. nih.gov This often leads to enhanced potency and selectivity. nih.govnih.gov
The rigid nature of the cyclopropyl ring helps to lock the molecule into a more defined three-dimensional shape. researchgate.net This pre-organization of the ligand into a conformation that is complementary to the binding site of the target protein can significantly improve binding affinity. nih.gov For example, in a series of cyclic acyldepsipeptide antibiotics, the introduction of methyl substituents to further constrain the macrocyclic ring led to improved antibacterial activity by fortifying the bioactive conformation. nih.gov
The cyclopropyl group can also influence the electronic properties of a molecule through conjugation. It is known to be a good π-electron donor, which can affect the aromaticity and reactivity of adjacent systems. stackexchange.com This electronic modulation, combined with the conformational constraint, makes the cyclopropyl group a powerful tool for fine-tuning ligand-receptor interactions. wikipedia.orgstackexchange.com
Electronic Contributions to Receptor Affinity and Selectivity
The electronic properties of substituents on the isoindoline scaffold play a critical role in modulating receptor affinity and selectivity. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the molecule, thereby influencing its interaction with target receptors.
Research on various isoindoline and related heterocyclic structures highlights the importance of electronic modifications in optimizing biological activity. For instance, in a series of 7-azaindole (B17877) based PI3Kγ inhibitors, both steric and electronic modifications of the isoindolinone substituent were explored to improve cellular potency while maintaining isoform selectivity. nih.gov It was observed that the electronic nature of the substituents on a benzyl group in coumarin-N-benzyl pyridinium (B92312) hybrids influenced their acetylcholinesterase (AChE) inhibitory activity. nih.gov Specifically, the presence of an electron-donating methyl group at the para position resulted in improved AChE inhibitory activity compared to chloro-substituted compounds, which are electron-withdrawing. nih.gov
The strategic placement of substituents with specific electronic characteristics can lead to more favorable interactions within the receptor's binding pocket. For example, studies on dopamine D4 receptor ligands revealed that substituted benzamides with polar hydrogen-bond accepting meta (5-) substituents or hydrogen-bond donating/accepting para (4-) substituents showed enhanced binding affinity. nih.gov This suggests that the electronic nature of substituents directly impacts the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that are crucial for ligand recognition and binding.
Furthermore, the introduction of electron-donating groups can increase the electron density near the point of attachment to a target, potentially enhancing wavefunction hybridization and strengthening interactions. nih.gov This principle has been observed in the context of chiral imprinting on quantum dots and can be extrapolated to ligand-receptor interactions, where a higher electron density on the ligand can lead to stronger binding.
Conversely, electron-withdrawing groups can also be beneficial depending on the specific receptor environment. In some cases, reducing electron density at a particular position might be necessary to avoid unfavorable electrostatic clashes or to promote interactions with electron-deficient regions of the binding site. The effect of electron-withdrawing and electron-donating groups is a key consideration in the rational design of potent and selective inhibitors. researchgate.net
The following table summarizes the observed effects of electronic modifications on receptor affinity in related heterocyclic compounds:
| Compound Class | Substituent Type | Effect on Activity | Target |
| Coumarin-N-benzyl pyridinium hybrids | Electron-donating (p-methyl) | Improved inhibitory activity | Acetylcholinesterase nih.gov |
| Coumarin-N-benzyl pyridinium hybrids | Electron-withdrawing (chloro) | Weaker inhibitory activity | Acetylcholinesterase nih.gov |
| Substituted benzamides | Polar H-bond accepting (meta) | Enhanced binding affinity | Dopamine D4 Receptor nih.gov |
| Substituted benzamides | H-bond donating/accepting (para) | Enhanced binding affinity | Dopamine D4 Receptor nih.gov |
Contribution of the Amine Functionality to Biological Recognition
The primary amine group at the 5-position of the 2-cyclopropylisoindoline (B11922742) core is a pivotal functional group for biological activity. Its basicity, nucleophilicity, and hydrogen bonding capabilities are fundamental to its role in molecular recognition by target receptors.
Importance of Amine Basicity and Nucleophilicity
The basicity of an amine is influenced by the electronic effects of its substituents. Alkyl groups, being electron-releasing, increase the electron density on the nitrogen, making the amine more basic than ammonia (B1221849). libretexts.org Therefore, the cyclopropyl group attached to the isoindoline nitrogen in 2-cyclopropylisoindolin-5-amine likely contributes to the basicity of the 5-amino group through inductive effects.
The nucleophilicity of the amine, also stemming from the lone pair of electrons, enables it to participate in the formation of covalent bonds with electrophilic centers. While less common in reversible ligand-receptor interactions, the nucleophilic character of the amine is a key factor in its chemical reactivity and potential for covalent modification of targets in specific cases. libretexts.org The interplay between basicity and nucleophilicity is a critical aspect of the amine's chemical behavior and its role in biological systems. fiveable.me
Hydrogen Bonding Capabilities of the Amine Group
The 5-amino group of this compound is a versatile hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor atoms (such as oxygen or nitrogen) in the receptor's binding site. This hydrogen bonding capacity is a major contributor to the affinity and specificity of ligand-receptor interactions.
The ability of the amine to act as a hydrogen bond donor is fundamental to its role as a pharmacophore. Molecular modeling studies of various ligands often reveal the importance of hydrogen bonds in defining the orientation and conformation of the ligand within the binding site. The precise geometry and directionality of these hydrogen bonds are critical for achieving high-affinity binding.
Steric Effects of Amine Substitutions on Receptor Interactions
While the primary amine itself is crucial, any substitution on the nitrogen atom can have profound steric implications for receptor binding. The introduction of substituents on the amine group can alter the ligand's size and shape, potentially leading to steric clashes with amino acid residues in the binding pocket.
Studies on related compounds have demonstrated that steric hindrance around a key functional group can dramatically impact potency and selectivity. For example, in the development of PI3Kγ inhibitors, it was found that substitution of the isoindolinone nitrogen was critical for achieving high potency and selectivity. nih.gov A sterically bulky isopropyl group had a notable impact on the activity of these inhibitors. nih.gov
The size of the substituent on the amine can dictate whether the ligand can adopt the optimal conformation for binding. Even relatively small modifications can lead to significant changes in biological activity. This highlights the need for a careful balance between modifying the electronic properties of the amine and avoiding detrimental steric effects. The optimal substituent is one that enhances electronic interactions without introducing unfavorable steric hindrance.
Rational Design Principles for Optimizing this compound Derivatives
The rational design of novel this compound derivatives with improved potency and selectivity relies on a systematic approach that integrates structure-activity relationship (SAR) data and computational modeling. The goal is to modify the core scaffold to enhance interactions with the target receptor while minimizing off-target effects.
A key principle in the optimization of isoindoline-based compounds is the exploration of various substituents on the aromatic ring and the nitrogen atom. As demonstrated in the development of JNK3 inhibitors, extensive SAR studies, guided by kinase activity assays, can lead to the identification of potent and highly selective compounds. nih.gov The introduction of a hydrophilic group at the 5-position of an indolin-2-one scaffold, for example, was shown to improve kinase inhibition. nih.gov
Structure-based design, which utilizes the three-dimensional structure of the target receptor, is a powerful tool for rational drug design. researchgate.netrsc.org By visualizing the binding pocket, medicinal chemists can design modifications to the ligand that complement the receptor's shape and electrostatic properties. This approach was successfully used to design bitopic derivatives of 2-phenylcyclopropylmethylamine as selective dopamine D3 receptor ligands. nih.govnih.gov
Another important consideration is the optimization of the pharmacokinetic properties of the derivatives. Lipophilic efficiency (LipE) and lipophilic metabolic efficiency (LipMetE) are valuable metrics in this process, as they can help guide the design of compounds with improved solubility, permeability, and metabolic stability. researchgate.net
The following table outlines key rational design strategies for optimizing this compound derivatives:
| Design Strategy | Objective | Example Application |
| Substituent Modification | Enhance potency and selectivity | Introduction of hydrophilic groups to improve kinase inhibition. nih.gov |
| Structure-Based Design | Improve ligand-receptor complementarity | Design of bitopic ligands based on receptor pocket architecture. nih.gov |
| Pharmacokinetic Optimization | Improve drug-like properties | Use of LipE and LipMetE to guide optimization of solubility and metabolism. researchgate.net |
| Bioisosteric Replacement | Modulate physicochemical properties | Replacement of a methyltriazole with an amine-oxadiazole to increase affinity. researchgate.net |
By systematically applying these principles, it is possible to develop novel this compound analogues with superior therapeutic potential.
Computational and Theoretical Investigations of 2 Cyclopropylisoindolin 5 Amine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools to predict the behavior of molecules and their interactions with biological targets. These methods are crucial in the rational design of novel therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein receptor.
In studies of isoindoline (B1297411) derivatives, molecular docking has been employed to elucidate binding modes and affinities for various targets. For instance, docking studies on isoindolin-1,3-dione based acetohydrazide derivatives have been used to understand their interactions with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov These studies can reveal key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to the inhibitory activity of the compounds. nih.gov Similarly, docking of 2-(isoindolin-2-yl) esters into the benzodiazepine (B76468) binding site of the GABAA receptor has helped to identify crucial interactions and guide the design of new anticonvulsant agents. mdpi.com The binding energies and interacting residues identified in such studies are critical for optimizing ligand design. mdpi.com
Table 1: Example of Molecular Docking Data for Isoindoline Derivatives This table is a generalized representation based on typical data from molecular docking studies of isoindoline analogs.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Isoindolin-1,3-dione derivatives | Acetylcholinesterase (AChE) | Trp286, Phe295 | -7.5 to -11.2 |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target receptor over time. This method is essential for assessing the stability of the ligand-receptor complex predicted by molecular docking.
For isoindoline analogs, MD simulations have been used to validate docking results and to understand the dynamic behavior of the complex. mdpi.com For example, MD simulations of 2-(isoindolin-2-yl) esters bound to the GABAA receptor have shown that these derivatives can form stable and strong binding interactions, confirming the docking predictions. mdpi.com These simulations can also highlight the importance of specific interactions, such as those with key aromatic residues, in maintaining the stability of the complex. mdpi.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
For isoindoline derivatives, DFT calculations have been used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov Such studies on novel acridin-isoindoline-1,3-dione derivatives have helped in understanding their electronic and photophysical properties. nih.gov
Conformational Analysis of the Cyclopropyl (B3062369) and Isoindoline Moieties
The isoindoline ring, a fused bicyclic system composed of a benzene (B151609) ring and a five-membered nitrogen-containing ring, is not planar. nih.govwikipedia.org The five-membered ring typically adopts a puckered conformation to alleviate bond strain. This puckering is often described as an "envelope" or "twist" conformation, where one or two atoms deviate from the plane of the other atoms in the ring. The specific conformation can be influenced by substituents on the ring. In the case of 2-Cyclopropylisoindolin-5-amine, the cyclopropyl group at the nitrogen atom (N-2) and the amine group at position 5 will influence the puckering of the five-membered ring.
Table 1: General Conformational Features of Isoindoline and Cyclopropyl Moieties
| Moiety | Conformational Characteristics | Influencing Factors |
| Isoindoline Ring | Non-planar, typically adopts envelope or twist puckering. nih.govwikipedia.org | Substituents on both the aromatic and heterocyclic rings. |
| Cyclopropyl Group | Rigid three-membered ring. researchgate.net | Rotation around the C-N bond connecting it to the isoindoline nitrogen. rsc.orgrsc.org |
Prediction of Key Interacting Residues in Biological Targets
Predicting the key interacting amino acid residues in a biological target is a primary goal of molecular docking and modeling studies. While specific targets for this compound are not defined in the provided context, we can infer potential interaction patterns based on studies of analogous isoindoline-containing molecules.
Molecular docking studies on various isoindoline derivatives have revealed common types of interactions with protein active sites. nih.govresearchgate.netnih.gov These interactions are crucial for the molecule's binding affinity and specificity. The key interacting residues often include those capable of forming:
Hydrogen Bonds: The amine group at position 5 of this compound is a potential hydrogen bond donor. The nitrogen atom of the isoindoline ring could act as a hydrogen bond acceptor. Amino acids with polar side chains, such as Serine , Threonine , Tyrosine , Aspartate , Glutamate , Asparagine , and Glutamine , are common hydrogen bonding partners. For instance, in studies of isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors, a hydrogen bond was observed with the hydroxyl group of Tyr130 . nih.gov
Hydrophobic Interactions: The aromatic benzene ring of the isoindoline core and the aliphatic cyclopropyl group can engage in hydrophobic interactions with nonpolar amino acid residues. These include Alanine , Valine , Leucine , Isoleucine , Phenylalanine , Tryptophan , and Proline . Docking studies of isoindoline-1-one derivatives with EGFR-TK have highlighted interactions within a large central hydrophobic region. researchgate.net Similarly, interactions with Phe330 have been noted for certain isoindoline derivatives in the active gorge of acetylcholinesterase. nih.gov
π-Stacking and π-Cation Interactions: The aromatic ring of the isoindoline moiety can participate in π-π stacking interactions with the aromatic side chains of Phenylalanine , Tyrosine , and Tryptophan . If the isoindoline nitrogen becomes protonated, it could engage in π-cation interactions with these same aromatic residues.
π-Sulfur Interactions: In some cases, interactions between an aromatic ring and a sulfur-containing amino acid like Methionine or Cysteine can occur. For example, some isoindolin-1-one (B1195906) derivatives with a thiazole (B1198619) ring have been shown to create a π–sulfur interaction with W812 in PI3Kγ. nih.gov
Table 2: Predicted Interacting Residues and Interaction Types for this compound Based on Analogous Compounds
| Interaction Type | Potential Interacting Amino Acid Residues | Contributing Moiety of this compound |
| Hydrogen Bonding | Ser, Thr, Tyr, Asp, Glu, Asn, Gln, Tyr130 nih.gov | 5-amino group, Isoindoline nitrogen |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Pro, Phe330 researchgate.netnih.gov | Isoindoline aromatic ring, Cyclopropyl group |
| π-Stacking | Phe, Tyr, Trp | Isoindoline aromatic ring |
| π-Cation | Phe, Tyr, Trp | Protonated Isoindoline nitrogen |
| π-Sulfur | Met, Cys, W812 nih.gov | Isoindoline aromatic ring |
It is important to emphasize that these predictions are based on the analysis of similar molecular scaffolds. Definitive identification of interacting residues for this compound would require specific molecular docking and dynamics simulations with its intended biological target(s).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
